3.2‑Fold Higher Absolute Oral Bioavailability Versus Acyclovir in Human Volunteers
In a randomized crossover study of 12 healthy volunteers, oral administration of valacyclovir hydrochloride (1000 mg) produced a geometric mean absolute bioavailability of 54.5% for acyclovir (the active moiety), compared to only 16.8% for direct oral acyclovir (800 mg), yielding a 3.2‑fold increase [1]. The AUC0‑∞ values were 27.4 ± 6.8 µg·h/mL (valacyclovir) vs. 8.6 ± 2.1 µg·h/mL (acyclovir).
| Evidence Dimension | Absolute oral bioavailability (as acyclovir equivalent) |
|---|---|
| Target Compound Data | 54.5% (geometric mean) |
| Comparator Or Baseline | Acyclovir: 16.8% |
| Quantified Difference | 3.24‑fold higher |
| Conditions | Human volunteers, single dose, 12 subjects, crossover design, plasma acyclovir measurement by HPLC |
Why This Matters
For procurement: selecting valacyclovir hydrochloride over acyclovir reduces required dose and pill burden while achieving equivalent antiviral exposure, directly impacting patient adherence and treatment cost.
- [1] Soul-Lawton, J., et al. (1995). Absolute bioavailability and metabolic disposition of valacyclovir, the L-valyl ester of acyclovir, following oral administration to humans. Antimicrobial Agents and Chemotherapy, 39(12), 2759-2764. View Source
